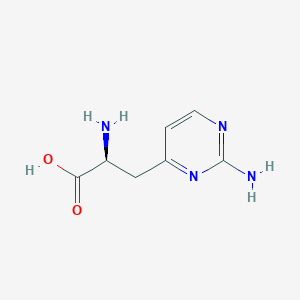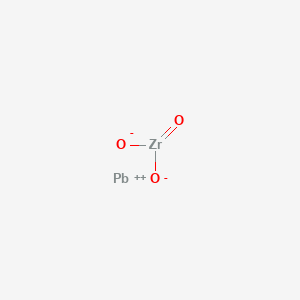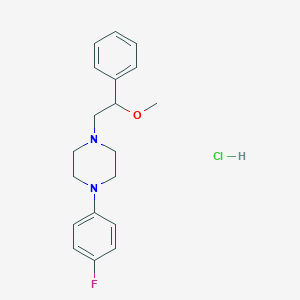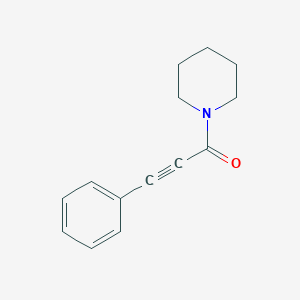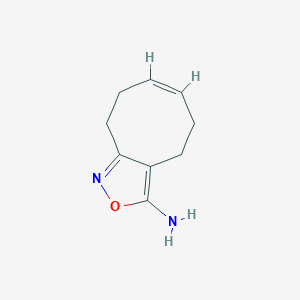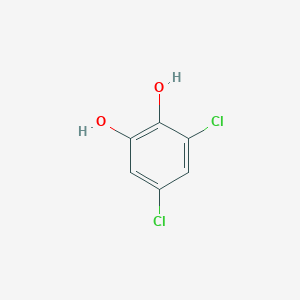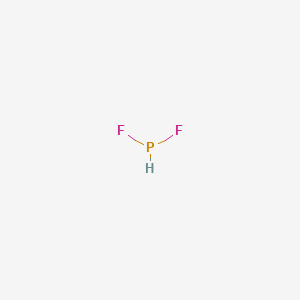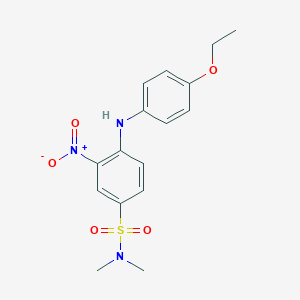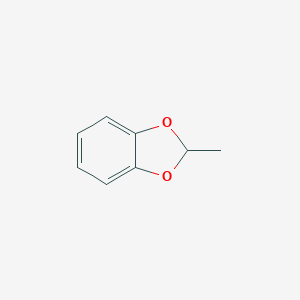![molecular formula C24H21N2NaO5S B076945 Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate CAS No. 12269-82-8](/img/structure/B76945.png)
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate, also known as MTT, is a yellow tetrazolium salt that is commonly used in scientific research. This compound is widely used in cell viability assays to assess the metabolic activity of cells. MTT is a water-soluble compound that is readily taken up by living cells and reduced by mitochondrial enzymes to form an insoluble purple formazan product.
Mécanisme D'action
The mechanism of action of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is based on the reduction of the tetrazolium salt to formazan by mitochondrial enzymes. The reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate occurs in the presence of NADH and NADPH, which are produced by the mitochondrial electron transport chain. The formazan product is insoluble and accumulates in the cells, providing a measure of cell viability.
Biochemical and Physiological Effects:
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a non-toxic compound that is readily taken up by living cells. The reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate to formazan occurs only in viable cells, providing a measure of cell viability. The formazan product is insoluble and accumulates in the cells, making it easy to visualize and quantify. Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has no known biochemical or physiological effects on cells.
Avantages Et Limitations Des Expériences En Laboratoire
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is a widely used assay for cell viability and has several advantages over other assays. The assay is simple, rapid, and inexpensive, making it suitable for high-throughput screening. The assay is also highly sensitive, with a detection limit of as low as 10 cells per well. The main limitation of the assay is that it measures metabolic activity rather than cell proliferation or death. The assay is also dependent on the mitochondrial function of cells, which can be affected by various factors, including drugs, toxins, and other chemicals.
Orientations Futures
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate has been widely used in scientific research for many years and continues to be an important tool for cell viability assays. However, there are several areas of future research that could further improve the use and application of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate. These include the development of new tetrazolium salts with improved sensitivity and selectivity, the optimization of assay conditions for different cell types, and the integration of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate assays with other assays to provide a more comprehensive assessment of cell viability.
Méthodes De Synthèse
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is synthesized by the reaction of 2,3,5-triphenyltetrazolium chloride with sodium hydroxide and 4-n-butylaniline. The reaction proceeds through the formation of an intermediate, which is then converted to Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate by the addition of sodium sulfite. The final product is a yellowish-brown powder that is highly soluble in water.
Applications De Recherche Scientifique
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate is widely used in scientific research as a cell viability assay. This assay is used to determine the metabolic activity of cells and is based on the reduction of Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate by mitochondrial enzymes to formazan. The amount of formazan produced is directly proportional to the number of viable cells. This assay is used to evaluate the effects of different compounds on cell viability, including drugs, toxins, and other chemicals.
Propriétés
Numéro CAS |
12269-82-8 |
|---|---|
Nom du produit |
Sodium 1-amino-4-[(4-butylphenyl)amino]-9,10-dihydro-9,10-dioxoanthracene-2-sulphonate |
Formule moléculaire |
C24H21N2NaO5S |
Poids moléculaire |
472.5 g/mol |
Nom IUPAC |
sodium;1-amino-4-(4-butylanilino)-9,10-dioxoanthracene-2-sulfonate |
InChI |
InChI=1S/C24H22N2O5S.Na/c1-2-3-6-14-9-11-15(12-10-14)26-18-13-19(32(29,30)31)22(25)21-20(18)23(27)16-7-4-5-8-17(16)24(21)28;/h4-5,7-13,26H,2-3,6,25H2,1H3,(H,29,30,31);/q;+1/p-1 |
Clé InChI |
QUBWRMVVDDDDBG-UHFFFAOYSA-M |
SMILES isomérique |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
SMILES canonique |
CCCCC1=CC=C(C=C1)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-].[Na+] |
Autres numéros CAS |
12269-82-8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





